1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea
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Description
1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
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Scientific Research Applications
Apoptosis Induction and Anticancer Activity
1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea derivatives have been explored for their potential in inducing apoptosis and acting as anticancer agents. A study identified a closely related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer with significant activity against various cancer cell lines, including breast and colorectal cancers. It was found to cause cell cycle arrest and induce apoptosis, highlighting its potential as an anticancer agent (Zhang et al., 2005).
Synthesis and Characterization of Derivatives
Research has focused on synthesizing and characterizing urea and thiourea derivatives that incorporate the 1,2,4-oxadiazole ring. These compounds, including the one , have displayed a range of biological activities such as anti-inflammatory, antiviral, and antimicrobial. An efficient and rapid synthesis method using microwave irradiation was developed for these compounds, showcasing their potential in various biological applications (Ölmez & Waseer, 2020).
Antimicrobial Agents
Derivatives of this compound have been evaluated for their antimicrobial properties. A study synthesized and screened compounds for activity against various bacteria, finding broad-spectrum activity and identifying key pharmacophoric features responsible for this antibacterial activity (Buha et al., 2012).
Chemical Synthesis Methods
Efficient chemical synthesis methods for related urea derivatives have been developed, including using microwave irradiation for solvent conditions. This method results in satisfactory yields and provides new avenues for synthesizing similar compounds for research and potential therapeutic applications (Li & Chen, 2008).
Anion Receptors and Biological Activity
Research into urea derivatives, including those similar to the compound , has explored their use as anion receptors and their influence on biological activities like cytokinin-like activity and adventitious rooting enhancement. The structure of these compounds, including substitutions, significantly impacts their biological activity, indicating their potential in plant biology and related fields (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-16-13(21-19-10)9-11-5-2-3-6-12(11)17-15(20)18-14-7-4-8-22-14/h2-8H,9H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZDVPNINJHPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.